3-Chloro-2,6-difluoroaniline

Vue d'ensemble

Description

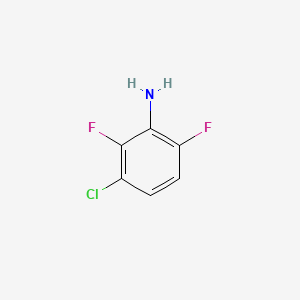

3-Chloro-2,6-difluoroaniline is an organic compound with the molecular formula C6H4ClF2N. It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted by chlorine and fluorine atoms. This compound is used in various chemical reactions and has applications in different scientific fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Chloro-2,6-difluoroaniline can be synthesized through several methods. One common method involves the partial fluorine exchange of 1,2,3-trichlorobenzene to produce a mixture of 2,6-difluorochlorobenzene and 2,3-difluorochlorobenzene. This mixture is then aminated to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the chlorination of 1-chloro-3,5-difluorobenzene followed by nitration and reduction steps. This process is efficient and yields high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions

3-Chloro-2,6-difluoroaniline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted by other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various aniline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Applications De Recherche Scientifique

3-Chloro-2,6-difluoroaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 3-Chloro-2,6-difluoroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Chloro-4,6-difluoroaniline

- 2,6-Dichloroaniline

- 2,6-Difluoroaniline

Uniqueness

3-Chloro-2,6-difluoroaniline is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Activité Biologique

3-Chloro-2,6-difluoroaniline (CDA) is an aromatic amine featuring a unique combination of chlorine and fluorine substituents on its benzene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with enzymes and proteins. This article delves into the biological activity of CDA, highlighting its mechanisms of action, potential therapeutic applications, and notable research findings.

The molecular formula of this compound is CHClFN, with a molar mass of approximately 200 g/mol. Its synthesis typically involves multi-step processes including nitration, reduction, and chlorination of precursor compounds. For example, one method describes the reduction of 2,6-difluorochlorobenzene in the presence of hydrogen and a palladium catalyst to yield CDA .

Mechanisms of Biological Activity

The biological activity of CDA is primarily linked to its ability to interact with various molecular targets. The compound can bind to specific enzymes and receptors, altering their activity and subsequently impacting various biochemical pathways. This interaction is crucial for understanding its potential therapeutic effects and toxicity profiles.

- Enzyme Interaction : CDA's binding to enzymes may modulate their activity, influencing metabolic pathways.

- Receptor Binding : The compound has shown potential in binding to receptors involved in pain modulation and inflammatory responses .

Therapeutic Potential

CDA has been investigated for various therapeutic applications:

Comparative Analysis with Similar Compounds

The unique structure of CDA distinguishes it from other related compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Chloro-2,6-difluoroaniline | Similar aniline structure with different chlorine position | Different binding affinities due to structural variations |

| 2,6-Difluorobenzene | Lacks amine functionality | Does not exhibit biological activity associated with amines |

| 3-Chloroaniline | Contains only one fluorine substituent | Less polar; lower potential for biological interactions |

| 4-Fluoroaniline | Contains only one fluorine substituent | Different reactivity profile; less complex interactions |

The presence of both chlorine and two fluorine atoms in CDA enhances its reactivity and potential biological activity compared to these similar compounds .

Case Studies and Research Findings

Recent studies have explored the structure-activity relationships (SAR) of halide-substituted anilines, indicating that the specific arrangement of halogens can significantly influence biological activity. For instance:

- A study on various aniline derivatives demonstrated that halide substitutions can enhance metabolic stability while maintaining or improving antagonistic activities against specific receptors .

- Another investigation highlighted the importance of fluorine substituents in improving binding affinities and enhancing pharmacological profiles .

Propriétés

IUPAC Name |

3-chloro-2,6-difluoroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF2N/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJUAFFSMAKNNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)N)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.